molecular formula C20H24O4 B1261411 Mycangimycin

Mycangimycin

Cat. No. B1261411
M. Wt: 328.4 g/mol
InChI Key: JSGYAPYVMBOAFU-MXUCQTDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mycangimycin is a natural product found in Streptomyces with data available.

Scientific Research Applications

Synthesis and Chemical Properties

Mycangimycin, known for its unique 3,5-disubstituted-1,2-dioxolane ring, displays promising anti-fungal and antimalarial activities. Nguyen, Ferrié, and Figadère (2016) explored methods to synthesize these 3,5-disubstituted 1,2-dioxolanes. Their research is pivotal in understanding the chemical properties and potential modifications of mycangimycin, which could enhance its application in various medical treatments (Nguyen, Ferrié, & Figadère, 2016).

Antimicrobial and Antifungal Applications

Mycocins, similar in function to mycangimycin, have been studied for their inhibitory effects on fungi, bacteria, parasites, and viruses. Their low toxicity and minimal resistance make them potential candidates for antimicrobial applications. Nascimento et al. (2020) highlighted the potential of mycocins as epidemiological markers and in vaccine development, indicating a possible parallel in the application of mycangimycin (Nascimento et al., 2020).

Potential in Agricultural Applications

Tetramycin, a novel polyene macrolide antibiotic with similarities to mycangimycin, has shown strong activity against a broad spectrum of fungi. Gao et al. (2018) researched its biochemical action on Colletotrichum scovillei, demonstrating its potential for future agricultural use. This suggests a similar potential for mycangimycin in agriculture, particularly in controlling fungal infections in crops (Gao et al., 2018).

properties

Product Name

Mycangimycin

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

2-[(3S,5S)-5-[(2Z,4Z,6E,8E,10Z,12E)-pentadeca-2,4,6,8,10,12,14-heptaenyl]dioxolan-3-yl]acetic acid

InChI

InChI=1S/C20H24O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16-19(24-23-18)17-20(21)22/h2-14,18-19H,1,15-17H2,(H,21,22)/b4-3+,6-5-,8-7+,10-9+,12-11-,14-13-/t18-,19-/m0/s1

InChI Key

JSGYAPYVMBOAFU-MXUCQTDSSA-N

Isomeric SMILES

C=C/C=C/C=C\C=C\C=C\C=C/C=C\C[C@H]1C[C@H](OO1)CC(=O)O

Canonical SMILES

C=CC=CC=CC=CC=CC=CC=CCC1CC(OO1)CC(=O)O

synonyms

mycangimycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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